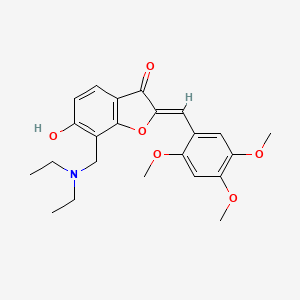

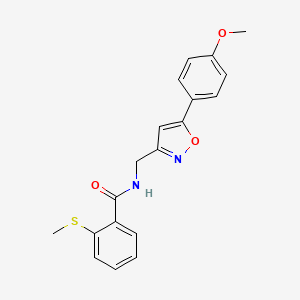

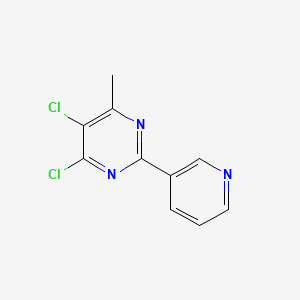

N-(3-acetylphenyl)quinoxaline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-acetylphenyl)quinoxaline-6-carboxamide” is a quinoxaline derivative . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . As part of long-term research on pyrazine derived compounds, a series of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides, were prepared . The synthetic strategies and their functionalization with possible mechanistic rationalization have been documented .Molecular Structure Analysis

Quinoxaline is an isostere of quinoline (N for C) and naphthalene (2N for 2C), while it is a bioisostere of quinazoline, indole, benzimidazole, benzothiophene, and benzothiazole . It’s also isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline . There are numerous methods for the synthesis of quinoxalines .Scientific Research Applications

Structural Analysis and Material Properties

N-(3-acetylphenyl)quinoxaline-6-carboxamide and related compounds have been extensively studied for their unique structural properties. For instance, studies on N-(4-acetylphenyl)quinoline-3-carboxamide have provided detailed insights into their crystal structures and molecular interactions through spectral characterization and X-ray diffraction. Such analyses reveal the compounds' potential in material science for designing molecules with specific physical and chemical properties, guided by molecular geometry optimizations and interactions like hydrogen bonding (Efraín Polo-Cuadrado et al., 2021).

Antibacterial Activity

Research into isomeric forms of quinoxalinecarboxamide derivatives, such as those involving modifications at the 6- and 7-positions, has demonstrated notable antibacterial properties. These studies have shown efficacy against various bacterial strains, highlighting the potential of quinoxalinecarboxamide compounds in developing new antibacterial agents. Such compounds could offer therapeutic benefits, especially given the ongoing challenge of antibiotic resistance (J. Dirlam, J. E. Presslitz, 1978).

Polymerization and Material Engineering

Quinoxaline-containing compounds have been explored for their role in polymerization processes. For example, studies involving diphenylquinoxaline-containing monomers have shown their ability to initiate room-temperature radical polymerization, which is significant for developing new materials with applications in high-temperature environments. This research opens avenues for the use of quinoxaline derivatives in creating innovative thermosetting resin systems (Jong‐Beom Baek et al., 2003).

Nonlinear Optical (NLO) Properties

Quinoline-based derivatives, related to the quinoxaline family, have been studied for their nonlinear optical (NLO) properties. Such research is crucial for the development of materials for technological applications like telecommunications and information processing. The synthesis and analysis of these compounds provide a foundation for understanding how structural variations influence NLO properties, paving the way for the design of better performing NLO materials (M. Khalid et al., 2019).

Synthesis and Biological Activity

Quinoxaline derivatives have been synthesized and evaluated for various biological activities, including antihistaminic, antibacterial, and pesticidal effects. These studies contribute to a broader understanding of how structural modifications impact biological efficacy, offering potential pathways for developing new drugs and pesticides with improved performance (C. Sridevi et al., 2010; Xinghai Liu et al., 2020).

Mechanism of Action

Target of Action

Quinoxaline derivatives have been found to interact with a variety of targets, including various receptors and microorganisms . They are used in a wide range of pharmaceutical applications, including as antibiotics .

Mode of Action

Quinoxaline derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Quinoxaline derivatives can affect a variety of biochemical pathways, again depending on the specific derivative and target . They have been found to have anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT 3 receptor antagonist, and anti-amoebiasis activity .

Pharmacokinetics

Quinoxaline derivatives in general can be synthesized by adopting green chemistry principles .

Result of Action

Quinoxaline derivatives have a wide range of biomedical activities, as mentioned above .

Action Environment

The action of quinoxaline derivatives can be influenced by a variety of factors, depending on the specific derivative and target .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name |

N-(3-acetylphenyl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c1-11(21)12-3-2-4-14(9-12)20-17(22)13-5-6-15-16(10-13)19-8-7-18-15/h2-10H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDUNGYQINWASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide](/img/structure/B2939445.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2939447.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2939453.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2939456.png)

![1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2939461.png)

![8-chloro-2-(2-(3-chloro-4-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2939464.png)